Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Fluorous Amines
Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride and similar compounds have been studied for their synthesis and characterization, particularly focusing on fluorous amines with perfluoroalkyl- or nonafluoro-tert-butoxy-alkyl-substitutions. These studies involve exploring the solubility patterns of these novel chiral amines in various solvents and their use in heat-facilitated resolution of enantiomers through diastereomeric salt formation, showcasing their potential in chiral resolution and as resolving agents (Szabó et al., 2006).
Metal Ion Affinities and Fluorescence Properties
Certain derivatives of this compound have been analyzed for their metal ion affinities and fluorescence properties, contributing to the development of functional materials with specific optical properties. These properties are crucial in designing sensors and materials for optical applications (Liang et al., 2009).
Carbomethoxylating Reactivity in Organic Synthesis
Studies have focused on the reactivity of compounds like methyl phenyl carbonate, related to this compound, as carbomethoxylating agents in the presence of group 3 metal triflate catalysts. This research is significant for the field of organic synthesis, particularly in the carbamation of aromatic amines, highlighting the potential of these compounds in developing new synthesis methodologies (Distaso & Quaranta, 2004).
Corrosion Inhibition Studies
This compound derivatives have been explored as potential corrosion inhibitors. These studies involve the synthesis of various amine derivative compounds and their application in protecting metals like mild steel in corrosive environments, highlighting the compound's potential in industrial applications related to corrosion prevention (Boughoues et al., 2020).
Detection of Amines and Polyamines
Research involving methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a, related to this compound, focuses on its use in detecting amines and polyamines through absorption spectral changes. This highlights the compound's potential application in analytical chemistry, particularly in sensing and detection methodologies (Tamiaki et al., 2013).
Synthesis of Heterocyclic Compounds
Derivatives of this compound have been utilized in the synthesis of heterocyclic compounds, indicating their utility in the field of medicinal chemistry for the development of new therapeutic agents (Behbehani et al., 2011).
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYMHEWPGSFQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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